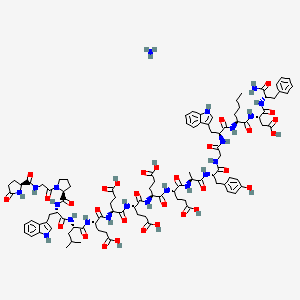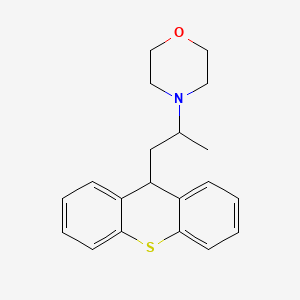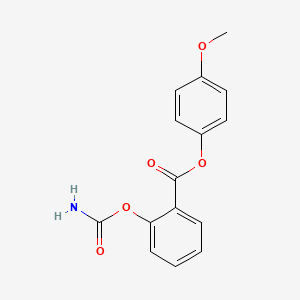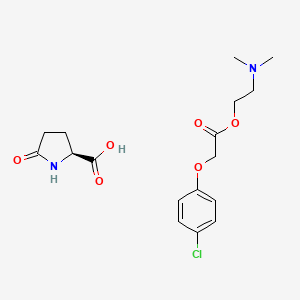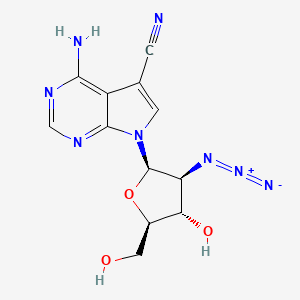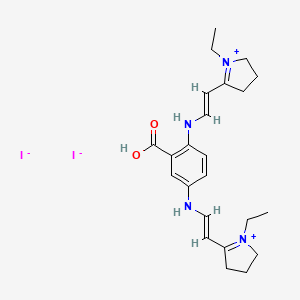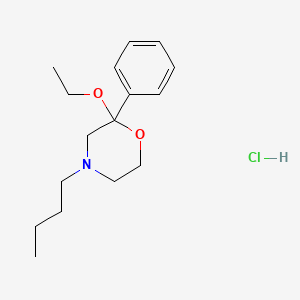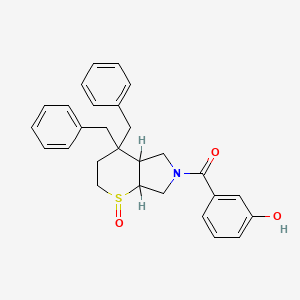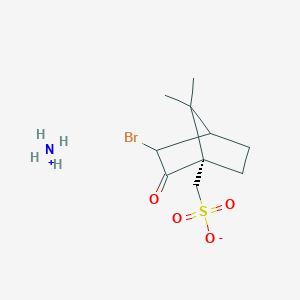
Ammonium (1S-endo)-(3-bromo-7,7-dimethyl-2-oxobicyclo(2.2.1)hept-1-yl)methanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium (1S-endo)-(3-bromo-7,7-dimethyl-2-oxobicyclo(2.2.1)hept-1-yl)methanesulphonate is a complex organic compound with a unique bicyclic structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s molecular formula is C10H18BrNO4S, and it has a molecular weight of 328.22 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium (1S-endo)-(3-bromo-7,7-dimethyl-2-oxobicyclo(2.2.1)hept-1-yl)methanesulphonate typically involves the bromination of camphor derivatives followed by sulfonation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonation processes, utilizing advanced chemical reactors and purification systems to achieve high yields and consistent quality. The use of automated systems and stringent quality control measures are essential to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Ammonium (1S-endo)-(3-bromo-7,7-dimethyl-2-oxobicyclo(2.2.1)hept-1-yl)methanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Ammonium (1S-endo)-(3-bromo-7,7-dimethyl-2-oxobicyclo(2.2.1)hept-1-yl)methanesulphonate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ammonium (1S-endo)-(3-bromo-7,7-dimethyl-2-oxobicyclo(2.2.1)hept-1-yl)methanesulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Ammonium methanesulfonate: A simpler compound with similar sulfonate functionality but lacking the complex bicyclic structure.
3-Bromocamphor-8-sulfonic acid ammonium salt: A related compound with similar brominated camphor structure but different functional groups.
Uniqueness
Ammonium (1S-endo)-(3-bromo-7,7-dimethyl-2-oxobicyclo(2.2.1)hept-1-yl)methanesulphonate is unique due to its specific bicyclic structure and the presence of both bromine and sulfonate groups. This combination of features gives it distinct chemical properties and makes it valuable for various specialized applications .
Propiedades
Número CAS |
56144-54-8 |
|---|---|
Fórmula molecular |
C10H18BrNO4S |
Peso molecular |
328.23 g/mol |
Nombre IUPAC |
azanium;[(1S)-3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate |
InChI |
InChI=1S/C10H15BrO4S.H3N/c1-9(2)6-3-4-10(9,5-16(13,14)15)8(12)7(6)11;/h6-7H,3-5H2,1-2H3,(H,13,14,15);1H3/t6?,7?,10-;/m1./s1 |
Clave InChI |
ARLPLMVJWOUPSH-KUZQZCPWSA-N |
SMILES isomérico |
CC1(C2CC[C@]1(C(=O)C2Br)CS(=O)(=O)[O-])C.[NH4+] |
SMILES canónico |
CC1(C2CCC1(C(=O)C2Br)CS(=O)(=O)[O-])C.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


